molecular formula C29H21N3OS B2612111 N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-thiophenecarboxamide CAS No. 477887-27-7

N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-thiophenecarboxamide

Cat. No.: B2612111
CAS No.: 477887-27-7
M. Wt: 459.57
InChI Key: PSLLRRJLPKDOKS-UHFFFAOYSA-N
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Description

N-(1-Benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-thiophenecarboxamide is a structurally complex pyrrole derivative featuring a benzyl group at the 1-position, cyano and diphenyl substituents at the 3-, 4-, and 5-positions, and a 2-thiophenecarboxamide moiety at the 2-position.

Properties

IUPAC Name

N-(1-benzyl-3-cyano-4,5-diphenylpyrrol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H21N3OS/c30-19-24-26(22-13-6-2-7-14-22)27(23-15-8-3-9-16-23)32(20-21-11-4-1-5-12-21)28(24)31-29(33)25-17-10-18-34-25/h1-18H,20H2,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLLRRJLPKDOKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C(=C2NC(=O)C3=CC=CS3)C#N)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-thiophenecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction between an α,β-unsaturated carbonyl compound and an amine.

    Introduction of Substituents: The benzyl, cyano, and diphenyl groups are introduced through various substitution reactions, often involving reagents such as benzyl bromide, sodium cyanide, and phenylboronic acid.

    Formation of the Thiophene Carboxamide Moiety: This step involves the reaction of the pyrrole derivative with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl bromide in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-thiophenecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituents (Pyrrole 2-position) Molecular Weight (g/mol) CAS Number Key Features
N-(1-Benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-thiophenecarboxamide 2-Thiophenecarboxamide ~460 (estimated) Not provided Electron-rich thiophene; potential enhanced π-π interactions
N-(1-Benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)benzenecarboxamide Benzamide 453.53 477887-14-2 Benzene carboxamide; higher hydrophobicity
1-Benzyl-3-[5-(p-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyrrole-2-carboxamide 1,2,4-Oxadiazolyl Not provided Not provided Nitro group enhances electron-withdrawing effects; possible metabolic instability
M8-B (hydrochloride) 2-Thiophenecarboxamide (modified) Not provided 883976-12-3 Includes morpholine and methoxy groups; hydrochloride salt improves solubility

Key Observations :

  • Electronic Properties : The thiophene group in the target compound is more electron-rich than the benzene in its analog (CAS 477887-14-2), which may influence binding affinity in biological systems (e.g., receptor interactions) .
  • Solubility and Stability: The presence of a cyano group in both the target compound and its analogs (e.g., CAS 477887-14-2) may enhance metabolic stability compared to nitro-substituted derivatives like the oxadiazole compound (28b) . M8-B’s hydrochloride salt demonstrates how salt formation can improve aqueous solubility .
Crystallographic and Analytical Data
  • Crystallography: Programs like SHELX and OLEX2 are widely used for small-molecule structure determination . The cyano and phenyl groups in the target compound may promote crystallinity, facilitating X-ray analysis.
  • Elemental Analysis : For analog 28b, close agreement between calculated (C, 63.82%; H, 5.00%) and found (C, 63.68%; H, 4.92%) values indicates high purity, a benchmark for assessing the target compound’s synthetic success .

Biological Activity

N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-thiophenecarboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C31H25N3O
  • Molecular Weight : 465.56 g/mol
  • CAS Number : 627053-41-2

The compound exhibits several biological activities primarily through its interaction with cellular pathways involved in cancer progression and inflammation. Research indicates that it may act as an anticancer agent , modulating autophagy and apoptosis in various cancer cell lines.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • In vitro studies have shown that this compound demonstrates significant cytotoxicity against multiple cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The IC50 values indicate potent activity, comparable to established chemotherapeutic agents.
    Cell LineIC50 (µM)Reference
    HeLa0.95
    MCF-70.73
  • Mechanistic Insights :
    • Flow cytometry analyses revealed that the compound induces apoptosis in HeLa cells by promoting sub-G1 phase cell cycle arrest, suggesting its potential as a therapeutic agent in cancer treatment .

Antioxidant Activity

In addition to its anticancer properties, the compound has shown promising antioxidant activity. Research indicates that it can scavenge free radicals effectively, which is critical for reducing oxidative stress in cells.

Antioxidant Efficacy

Research findings highlight the compound's ability to inhibit oxidative stress markers:

Assay Type% Inhibition at 100 µg/mLReference
DPPH Scavenging Activity93.75
ABTS Scavenging ActivityHigh

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Variations in the benzyl and thiophene moieties significantly affect its potency and selectivity against different biological targets.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-thiophenecarboxamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis involving pyrrole core formation via cyclization reactions, followed by benzylation and thiophenecarboxamide coupling. Key steps include:

  • Cyano group introduction : Use of nitrile precursors under acidic conditions (e.g., POCl₃) .
  • Benzylation : Alkylation with benzyl halides in polar aprotic solvents (e.g., DMF) under nitrogen atmosphere .
  • Thiophene coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
    • Optimization : Monitor reaction progress via TLC/HPLC and adjust stoichiometry (e.g., 1.2–1.5 equivalents of benzyl halide to prevent incomplete substitution).

Q. How can the structure of this compound be rigorously characterized?

  • Key Techniques :

  • X-ray crystallography : Use SHELXL for small-molecule refinement to resolve stereochemistry and confirm substituent positions .
  • NMR analysis : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify benzyl, cyano, and thiophene moieties. Integrate DEPT-135 for quaternary carbon identification .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M+H]⁺ ~494.2 Da) .

Advanced Research Questions

Q. What crystallographic challenges arise during structural determination, and how can they be addressed?

  • Challenges :

  • Disorder in benzyl/phenyl groups : Common due to rotational flexibility. Mitigate by collecting low-temperature data (100 K) and refining anisotropic displacement parameters .
  • Twinned crystals : Use OLEX2’s TwinRotMat tool for deconvoluting overlapping reflections .
    • Refinement Strategy : Apply SHELXL’s restraints (e.g., SIMU, DELU) to stabilize geometry of disordered regions .

Q. How can structure-activity relationship (SAR) studies be designed to probe the pharmacological relevance of substituents?

  • Approach :

  • Variation of substituents : Synthesize analogs with modified benzyl (e.g., fluorobenzyl) or thiophene (e.g., 3-thiophene) groups to assess impact on bioactivity .
  • In vitro assays : Measure binding affinity (e.g., kinase inhibition via IC₅₀) and correlate with substituent electronic properties (Hammett constants) .
    • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to model interactions with target proteins (e.g., AKT kinase) .

Q. How should contradictory pharmacological data between in vitro and in vivo models be analyzed?

  • Case Example : Discrepancies in bioavailability due to poor solubility or metabolic instability.
  • Resolution :

  • Physicochemical profiling : Measure logP (e.g., shake-flask method) and solubility in biorelevant media (FaSSIF/FeSSIF) .
  • Metabolite identification : Use LC-MS/MS to track in vivo degradation pathways (e.g., CYP450-mediated oxidation) .

Q. What experimental strategies can elucidate the impact of polymorphism on bioactivity?

  • Methods :

  • Polymorph screening : Recrystallize from solvents of varying polarity (e.g., ethanol vs. ethyl acetate) and characterize forms via PXRD/DSC .
  • Dissolution testing : Compare dissolution rates of polymorphs in simulated gastric fluid to correlate form-specific bioavailability .

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